N-[5-(methylamino)-2-nitrophenyl]acetamide
CAS No.:
Cat. No.: VC13784292
Molecular Formula: C9H11N3O3
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O3 |
|---|---|
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | N-[5-(methylamino)-2-nitrophenyl]acetamide |
| Standard InChI | InChI=1S/C9H11N3O3/c1-6(13)11-8-5-7(10-2)3-4-9(8)12(14)15/h3-5,10H,1-2H3,(H,11,13) |
| Standard InChI Key | NJYCVJXLKSBOJY-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=CC(=C1)NC)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)NC)[N+](=O)[O-] |
Introduction
N-[5-(methylamino)-2-nitrophenyl]acetamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group substituted with a methylamino group and an acetamide moiety. This compound belongs to a broader class of aromatic amines and nitroaromatics, which are known for their diverse biological activities and chemical properties.
Synthesis and Preparation
The synthesis of N-[5-(methylamino)-2-nitrophenyl]acetamide typically involves the reaction of 5-(methylamino)-2-nitroaniline with acetic anhydride or acetyl chloride in the presence of a base. This method is common for preparing acetamide derivatives from aromatic amines.
Biological Activities
While specific biological activities of N-[5-(methylamino)-2-nitrophenyl]acetamide are not extensively documented in the available literature, compounds with similar structures often exhibit a range of biological effects. Nitroaromatics and aromatic amines can have antimicrobial, anticancer, or antitubercular activities, depending on their substitution patterns and functional groups.
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Antimicrobial | Nitroaromatics | Interference with microbial metabolism |
| Anticancer | Aromatic amines | Inhibition of cell proliferation or induction of apoptosis |
| Antitubercular | Phenoxyacetamides | Inhibition of mycobacterial enzymes |
Research Findings and Future Directions
Research on N-[5-(methylamino)-2-nitrophenyl]acetamide is limited, but studies on similar compounds suggest potential avenues for investigation. For instance, the antitubercular activity of phenoxyacetamides, as reported in studies like those on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, indicates that modifications to the aromatic ring can lead to potent biological activities .
Future research could focus on exploring the biological effects of N-[5-(methylamino)-2-nitrophenyl]acetamide, particularly its potential antimicrobial or anticancer properties. Additionally, structural modifications to enhance solubility or target specificity could be investigated.
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